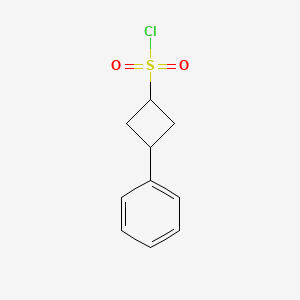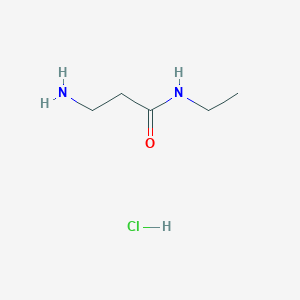![molecular formula C14H14ClN3O2S B2427926 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-70-3](/img/structure/B2427926.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely involve a thieno[3,4-c]pyrazole core with a 4-chlorophenyl group and a methoxyacetamide group attached. The exact 3D conformation would depend on the specific stereochemistry and electronic configuration of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole ring, the chlorophenyl group, and the methoxyacetamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and stability could be influenced by the presence and position of the functional groups .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involves the detailed quantum chemical calculations and molecular docking studies of compounds with similar structural features to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide. These studies include geometry optimization, vibrational spectra analysis, and the prediction of molecular docking results to understand the molecular structure, electron distribution, and potential biological effects (A. Viji et al., 2020).
Synthesis and Anticonvulsant Activity
Compounds bearing structural similarities to the specified chemical have been synthesized and evaluated for their anticonvulsant activities. These studies aim to discover new therapeutic agents by understanding the relationship between chemical structure and biological activity (Zeynep Aktürk et al., 2002).
Anticancer and Antimicrobial Agents
Novel heterocyclic compounds incorporating similar functional groups have been synthesized and tested for their anticancer and antimicrobial activities. The goal is to identify new compounds that could help overcome microbe resistance to pharmaceutical drugs and exhibit significant anticancer potential (Kanubhai D. Katariya et al., 2021).
Synthesis and Evaluation as Antioxidant Additives
Some compounds structurally related to this compound have been synthesized and evaluated as antioxidant additives for lubricating oils. This research highlights the potential industrial applications of such compounds in enhancing the oxidative stability of lubricants (F. A. Amer et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin are known to inhibit the mitochondrial respiration of fungi, suggesting that this compound might have a similar target.
Mode of Action
Based on the similarity to pyraclostrobin , it can be inferred that this compound might interact with its targets by inhibiting mitochondrial respiration. This inhibition could potentially lead to the disruption of essential metabolic processes in the target organisms.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrazoline derivatives, it may interact with various enzymes, proteins, and other biomolecules . Pyrazoline compounds have been shown to have selective inhibition potential, suggesting that they might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Cellular Effects
Related compounds have been shown to have cytotoxic effects against certain cancer cell lines
Molecular Mechanism
Similar compounds have been shown to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes can result in the cessation of fungal growth .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have a degree of reproductive and developmental failure in mammals .
Dosage Effects in Animal Models
Related compounds have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .
Metabolic Pathways
Related compounds have been shown to be involved in the synthesis of adenosine triphosphate (ATP), which is essential for cellular metabolic processes .
Transport and Distribution
Related compounds have been shown to have a high potential for particle-bound transport .
Subcellular Localization
Related compounds have been shown to bind at the intracellular interface of certain proteins, suggesting potential intracellular targets .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRBYNXDDPWEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)


![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)
![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2427866.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2427867.png)